6-(Isobutylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Isobutylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is of interest due to its potential pharmacological properties and applications in various scientific fields.
Mechanism of Action
The mechanism of action of pyrimidine derivatives often involves inhibiting protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism . The biochemical pathways affected by these compounds are typically related to purine and pyrimidine metabolism .
The pharmacokinetics of these compounds can vary widely depending on their specific structures. Factors such as absorption, distribution, metabolism, and excretion (ADME) can significantly impact a compound’s bioavailability .
The result of action of these compounds often involves the inhibition of cell growth and induction of apoptosis in cancer cells . .
The action environment of these compounds can be influenced by various factors, including pH, temperature, and the presence of other compounds. These factors can affect the compound’s stability, efficacy, and mode of action .
Biochemical Analysis
Biochemical Properties
6-(Isobutylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain protein kinases, which are essential for controlling cell growth, differentiation, migration, and metabolism . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting its activity and affecting downstream signaling pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the activity of nuclear factor-κB (NF-κB), a key regulator of immune response and inflammation . This inhibition can lead to reduced expression of pro-inflammatory genes and altered cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. One of the primary mechanisms is the inhibition of protein kinases, which disrupts the phosphorylation cascade essential for various cellular processes . Additionally, it can modulate the activity of transcription factors, thereby altering gene expression patterns.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of the compound can influence its efficacy. In vitro studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Long-term effects observed in in vivo studies include changes in cellular function and potential therapeutic benefits.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects without significant toxicity. At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been reported . Threshold effects observed in these studies highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it has been shown to affect the de novo synthesis of pyrimidines, which are essential for nucleic acid biosynthesis . This interaction can lead to altered levels of nucleotides and impact cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound in different cellular compartments . Understanding these mechanisms is crucial for optimizing the delivery and efficacy of the compound in therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. It has been observed to localize in the cytoplasm and nucleus, where it exerts its biological effects . The localization to specific compartments is essential for its activity and function, as it allows the compound to interact with target biomolecules effectively.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Isobutylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the preparation of a suitable pyrimidine derivative, followed by the introduction of the isobutylsulfonyl group through sulfonylation reactions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale production typically requires the use of continuous flow reactors, automated systems, and stringent quality control measures to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-(Isobutylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.
Substitution: Halogenating agents, nucleophiles, or electrophiles in the presence of catalysts or under specific temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
6-(Isobutylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as anti-inflammatory, antibacterial, and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
Comparison with Similar Compounds
Similar Compounds
Pyrimido[4,5-d]pyrimidine: Another bicyclic compound with similar structural features and potential biological activities.
Pyrazolo[4,3-d]pyrimidine: Known for its anti-inflammatory and other pharmacological properties.
Pyrido[1,2-a]pyrimidine: Exhibits various biological activities and is used in medicinal chemistry.
Uniqueness
6-(Isobutylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is unique due to its specific structural features, such as the isobutylsulfonyl group, which may confer distinct biological activities and chemical reactivity compared to other similar compounds
Properties
IUPAC Name |
6-(2-methylpropylsulfonyl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2S/c1-9(2)7-17(15,16)14-4-3-11-10(6-14)5-12-8-13-11/h5,8-9H,3-4,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXUGAPXTIZUAHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)N1CCC2=NC=NC=C2C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.